molecular formula C17H19ClN2OS B11337629 4-chloro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide

4-chloro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide

Cat. No.: B11337629
M. Wt: 334.9 g/mol
InChI Key: GWRHGPWVGYYTTH-UHFFFAOYSA-N
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Description

4-chloro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide is a synthetic organic compound that features a benzamide core substituted with a pyrrolidine ring and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide typically involves the following steps:

    Formation of the Pyrrolidine Intermediate: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

    Thiophene Substitution: The thiophene ring is introduced via a substitution reaction, often using a halogenated thiophene derivative.

    Benzamide Formation: The final step involves the coupling of the pyrrolidine-thiophene intermediate with 4-chlorobenzoyl chloride under basic conditions to form the desired benzamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzamide can be reduced to form amines.

    Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-chloro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide involves its interaction with specific molecular targets. The pyrrolidine ring can interact with protein receptors, while the thiophene ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide: Lacks the thiophene ring, which may reduce its biological activity.

    N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide: Lacks the chlorine atom, which may affect its reactivity and binding affinity.

Uniqueness

4-chloro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide is unique due to the presence of both the pyrrolidine and thiophene rings, which can enhance its biological activity and binding affinity compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H19ClN2OS

Molecular Weight

334.9 g/mol

IUPAC Name

4-chloro-N-(2-pyrrolidin-1-yl-2-thiophen-2-ylethyl)benzamide

InChI

InChI=1S/C17H19ClN2OS/c18-14-7-5-13(6-8-14)17(21)19-12-15(16-4-3-11-22-16)20-9-1-2-10-20/h3-8,11,15H,1-2,9-10,12H2,(H,19,21)

InChI Key

GWRHGPWVGYYTTH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(CNC(=O)C2=CC=C(C=C2)Cl)C3=CC=CS3

Origin of Product

United States

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